N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate benzodiazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its binding to alpha1-adrenergic receptors. This binding inhibits the action of endogenous catecholamines like noradrenaline and epinephrine, leading to a decrease in smooth muscle contraction in blood vessels and other tissues . The compound’s molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific chemical structure, which allows for high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications .
Properties
Molecular Formula |
C20H25N5O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H25N5O4S/c1-29-16-4-2-15(3-5-16)25-12-10-24(11-13-25)9-8-21-30(27,28)17-6-7-18-19(14-17)23-20(26)22-18/h2-7,14,21H,8-13H2,1H3,(H2,22,23,26) |
InChI Key |
VVVNVCZWIFBLEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.